Acid red 41
Overview
Description
Acid Red 41, also known as C.I. This compound or C.I. 16290, is a colorful dye that emits a red-blue light . It belongs to the single azo class . The molecular formula of this compound is C20H10N2Na4O13S4 and it has a molecular weight of 706.52 . It is soluble in water, producing a wine-red color, but is hardly soluble in alcohol .
Synthesis Analysis
This compound is synthesized by diazotizing 4-Aminonaphthalene-1-sulfonic acid and coupling it with 7-Hydroxynaphthalene-1,3,6-trisulfonic acid .Molecular Structure Analysis
The molecular structure of this compound is based on a single azo class . The azo class is characterized by the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl .Physical And Chemical Properties Analysis
This compound is known for its colorful red-blue light . It is soluble in water, producing a wine-red color, but is hardly soluble in alcohol . When strong sulfuric acid is added, it turns purple, and when diluted, it turns pink . Adding strong hydrochloric acid solution results in a wine-red color, while adding sodium hydroxide results in a red-brown color .Scientific Research Applications
Dye Removal Techniques
Nanoscale Zero-Valent Iron for Azo Dye Removal : The degradation and removal of azo dyes, including Acid Red 114 (AR-114), have been studied using nanoscale zero-valent iron (NZVI). This method has shown more than 94% dye removal under optimal conditions, indicating its effectiveness in treating wastewater containing azo dyes like Acid Red 41 (Shojaei & Shojaei, 2018).
Adsorption Techniques for Dye Removal : Various materials like MCM-41-layered double hydroxides composite have been used for adsorbing anionic dyes like Acid Red G from aqueous solutions. These methods have demonstrated high dye adsorption capacity, which is relevant for this compound treatment (Wang et al., 2018).
Catalytic Degradation : Photocatalytic degradation using materials like Ti/MCM-22/MCM-41 micro-mesoporous composites has been effective in degrading similar dyes like Acid Red B. Such methods offer potential application for this compound as well (Gu Shouyang, 2012).
Soil and Environmental Studies
Impact of Chemical Fertilization on Soil Acidification : Long-term studies have shown that chemical N fertilization can lead to intensified soil acidification in red soils. This information is significant for understanding the environmental impact of this compound in agricultural settings (Cai et al., 2015).
Bioleaching of Rare Earth and Radioactive Elements from Red Mud : Research has been conducted on the bioleaching of elements from red mud, which is relevant for understanding the environmental interactions of this compound in complex matrices (Qu & Lian, 2013).
Catalysis and Reaction Studies
Mesoporous Materials for Catalytic Reactions : The use of mesoporous materials like MCM-41 for catalytic reactions, such as acid, base, and redox reactions, is relevant for understanding how this compound might be processed or synthesized (Corma, 1997).
Electro-catalytic Oxidation : A study on the graphite electrode decorated with Co2O3-NH2-MCM-41 investigated its application for electro-catalytic oxidation of Acid Red 1 (AR1). This suggests potential application in electrochemical degradation or processing of this compound (Fan et al., 2017).
Future Directions
properties
IUPAC Name |
tetrasodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3,6-trisulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O13S4.4Na/c23-20-17(39(33,34)35)8-10-7-11(36(24,25)26)9-16(38(30,31)32)18(10)19(20)22-21-14-5-6-15(37(27,28)29)13-4-2-1-3-12(13)14;;;;/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRXDHHILMBIG-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2Na4O13S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021376 | |
Record name | Acid red 41 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5850-44-2, 85283-68-7 | |
Record name | Acid Red 41 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acid red 41 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 7-hydroxy-8-[(4-sulphonato-1-naphthyl)azo]naphthalene-1,3,6-trisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3,6-trisulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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